molecular formula C20H19N3O3 B2618569 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-77-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide

Numéro de catalogue B2618569
Numéro CAS: 955753-77-2
Poids moléculaire: 349.39
Clé InChI: CRESQBXCHSKGJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α plays a pivotal role in inflammatory response, and dysregulation can lead to a variety of pathological effects, including auto-inflammatory diseases .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, was synthesized and optimized in a study . The study involved screening a commercial compound library for analogs based on shape similarity, testing compounds for binding affinity, and designing new compounds based on docking analysis .

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis and Applications

Heterocyclic compounds play a crucial role in medicinal chemistry, offering a wide range of applications due to their diverse biological activities. For instance, the design and synthesis of nonpeptide angiotensin II receptor antagonists, like the series of N-(biphenylylmethyl)imidazoles, demonstrate potent antihypertensive effects through oral administration, highlighting the importance of heterocyclic carboxamide derivatives in developing therapeutic agents (Carini et al., 1991).

Novel Drug Design and Synthesis

The exploration of novel non-nucleoside adenosine deaminase (ADA) inhibitors, such as 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide, showcases the application of structure-based drug design (SBDD) in identifying compounds with high potency and oral bioavailability. This approach enables the rational and effective derivation of structure-activity relationships (SAR) for therapeutic development (Terasaka et al., 2004).

Catalysis in Heterocyclic Compound Formation

The use of rhodium(III) catalysis in chemodivergent annulations between indoles and iodonium carbenes illustrates the synthesis of tricyclic and tetracyclic N-heterocycles, highlighting the versatility of metal-catalyzed reactions in constructing complex heterocyclic frameworks with significant synthetic utility (Nunewar et al., 2021).

Anticancer and Antimicrobial Applications

Compounds like 5-aroylindoles, which selectively inhibit histone deacetylase 6 (HDAC6), offer promising leads for Alzheimer's disease treatment, demonstrating the therapeutic potential of heterocyclic compounds in addressing neurodegenerative conditions (Lee et al., 2018). Moreover, microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives and their antimicrobial activity underline the importance of heterocyclic compounds in developing new antibacterial and antifungal agents (Raval et al., 2012).

Mécanisme D'action

While the mechanism of action for the specific compound is not available, related compounds have been studied for their potential as TNF-α inhibitors . TNF-α inhibitors are used in the treatment of inflammatory disorders such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .

Orientations Futures

The study on related compounds suggests that 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs could be developed as potent TNF-α inhibitors . The most potent compound found in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

Propriétés

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-4-10-23-17-9-8-15(21-19(24)16-11-12(2)26-22-16)13-6-5-7-14(18(13)17)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRESQBXCHSKGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NOC(=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.